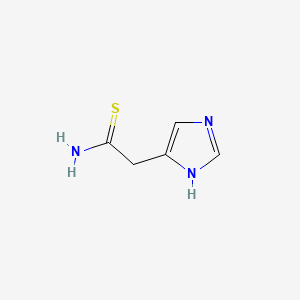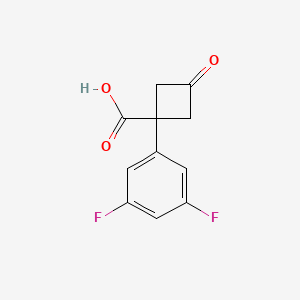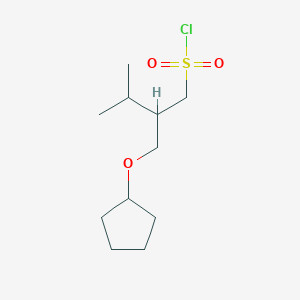
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a cyclopentyloxy methyl and a 3-methylbutane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-ol+SOCl2→2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
Reduction: Sulfonyl hydrides.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclopentyloxy and methylbutane groups.
Benzenesulfonyl Chloride: Another sulfonyl chloride with an aromatic ring, offering different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis for protecting groups and nucleophilic substitution reactions.
Uniqueness
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific structure, which combines a cyclopentyloxy group with a methylbutane moiety. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
2-(cyclopentyloxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9(2)10(8-16(12,13)14)7-15-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Clé InChI |
WMNKVMTZJSFBGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC1CCCC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


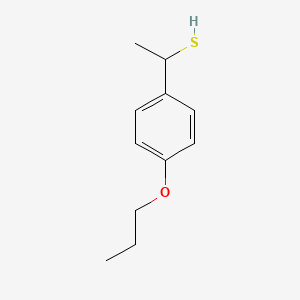

![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
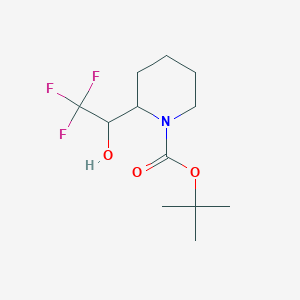
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
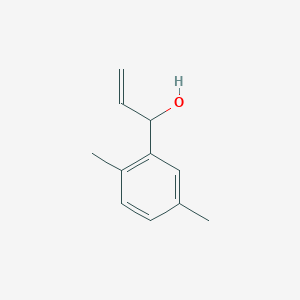


![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
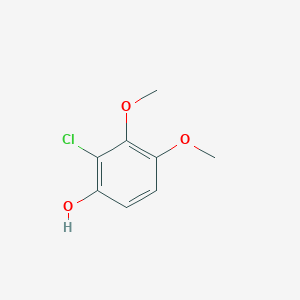
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
